5,5-Dimethyl-1,3,5-ditellurasilinane
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Overview
Description
5,5-Dimethyl-1,3,5-ditellurasilinane is a unique organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,5-ditellurasilinane typically involves the reaction of tellurium-containing precursors with suitable organic reagents. One common method involves the reaction of tellurium tetrachloride with 5,5-dimethyl-1,3-cyclohexanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,5-ditellurasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state tellurium compounds.
Substitution: The tellurium atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Tellurium oxides and related compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-1,3,5-ditellurasilinane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3,5-ditellurasilinane involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A structurally similar compound with oxygen atoms instead of tellurium.
5,5-Dimethyl-1-pyrroline N-oxide: Another related compound used in ESR-spectroscopy
Uniqueness
5,5-Dimethyl-1,3,5-ditellurasilinane is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its oxygen or nitrogen analogs.
Properties
CAS No. |
918904-94-6 |
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Molecular Formula |
C5H12SiTe2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,5-ditellurasilinane |
InChI |
InChI=1S/C5H12SiTe2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 |
InChI Key |
DPBPUTOJTSFQPX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Te]C[Te]C1)C |
Origin of Product |
United States |
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